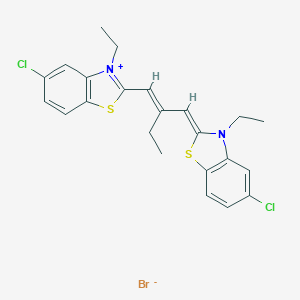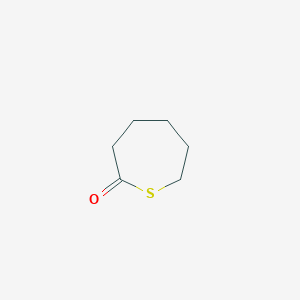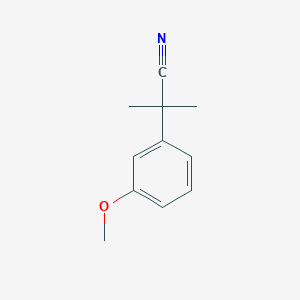
Benzothiazolium, 5-chloro-2-(2-((5-chloro-3-ethyl-2(3H)-benzothiazolylidene)methyl)-1-butenyl)-3-ethyl-, bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzothiazolium, 5-chloro-2-(2-((5-chloro-3-ethyl-2(3H)-benzothiazolylidene)methyl)-1-butenyl)-3-ethyl-, bromide is a chemical compound used in scientific research applications. It is a member of the benzothiazole family, which has been extensively studied due to its potential therapeutic properties.
Mécanisme D'action
The mechanism of action of Benzothiazolium, 5-chloro-2-(2-((5-chloro-3-ethyl-2(3H)-benzothiazolylidene)methyl)-1-butenyl)-3-ethyl-, bromide is not fully understood. It is believed to work by inhibiting the growth of cancer cells and reducing inflammation. It may also work by disrupting the cell membrane of bacteria, leading to cell death.
Biochemical and Physiological Effects
Benzothiazolium, 5-chloro-2-(2-((5-chloro-3-ethyl-2(3H)-benzothiazolylidene)methyl)-1-butenyl)-3-ethyl-, bromide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to reduce inflammation in animal models. Additionally, it has been shown to have antimicrobial effects against several bacterial strains.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Benzothiazolium, 5-chloro-2-(2-((5-chloro-3-ethyl-2(3H)-benzothiazolylidene)methyl)-1-butenyl)-3-ethyl-, bromide in lab experiments is its potential as an imaging agent for cancer diagnosis. It also has antimicrobial and anti-inflammatory effects, which make it a useful tool for studying these processes. However, one limitation is that the mechanism of action is not fully understood, which makes it difficult to interpret results.
Orientations Futures
There are several future directions for research on Benzothiazolium, 5-chloro-2-(2-((5-chloro-3-ethyl-2(3H)-benzothiazolylidene)methyl)-1-butenyl)-3-ethyl-, bromide. One area of interest is its potential as an imaging agent for cancer diagnosis. Another area of interest is its potential as a therapeutic agent for cancer and inflammation. Additionally, more research is needed to fully understand its mechanism of action and to optimize its efficacy and safety.
Méthodes De Synthèse
The synthesis of Benzothiazolium, 5-chloro-2-(2-((5-chloro-3-ethyl-2(3H)-benzothiazolylidene)methyl)-1-butenyl)-3-ethyl-, bromide involves several steps. The starting material is 5-chloro-2-aminobenzothiazole, which is reacted with 3-ethyl-4-methyl-1-pentene-1-ol to form the corresponding iminium salt. This intermediate is then reacted with 5-chloro-3-ethyl-2-formylbenzothiazole to form the final product.
Applications De Recherche Scientifique
Benzothiazolium, 5-chloro-2-(2-((5-chloro-3-ethyl-2(3H)-benzothiazolylidene)methyl)-1-butenyl)-3-ethyl-, bromide has been studied extensively for its potential therapeutic properties. It has been shown to have antimicrobial, antitumor, and anti-inflammatory effects. It has also been studied for its potential as an imaging agent for cancer diagnosis.
Propriétés
Numéro CAS |
18426-56-7 |
|---|---|
Formule moléculaire |
C23H23BrCl2N2S2 |
Poids moléculaire |
542.4 g/mol |
Nom IUPAC |
5-chloro-2-[2-[(5-chloro-3-ethyl-1,3-benzothiazol-3-ium-2-yl)methylidene]butylidene]-3-ethyl-1,3-benzothiazole;bromide |
InChI |
InChI=1S/C23H23Cl2N2S2.BrH/c1-4-15(11-22-26(5-2)18-13-16(24)7-9-20(18)28-22)12-23-27(6-3)19-14-17(25)8-10-21(19)29-23;/h7-14H,4-6H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
IRDCLYHXVTZGKY-UHFFFAOYSA-M |
SMILES isomérique |
CC/C(=C\C1=[N+](C2=C(S1)C=CC(=C2)Cl)CC)/C=C\3/N(C4=C(S3)C=CC(=C4)Cl)CC.[Br-] |
SMILES |
CCC(=CC1=[N+](C2=C(S1)C=CC(=C2)Cl)CC)C=C3N(C4=C(S3)C=CC(=C4)Cl)CC.[Br-] |
SMILES canonique |
CCC(=CC1=[N+](C2=C(S1)C=CC(=C2)Cl)CC)C=C3N(C4=C(S3)C=CC(=C4)Cl)CC.[Br-] |
Autres numéros CAS |
18426-56-7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3,8-Diazabicyclo[3.2.1]octane-3-ethanol, 8-methyl-](/img/structure/B99766.png)




![Dimethyl [(2-methylphenyl)methyl]phosphonate](/img/structure/B99778.png)




